Ethene;methyl prop-2-enoate;prop-2-enoic acid
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Overview
Description
Ethene, methyl prop-2-enoate, and prop-2-enoic acid are organic compounds with significant industrial and scientific applications. Ethene, also known as ethylene, is a simple hydrocarbon with the formula C₂H₄. Methyl prop-2-enoate, commonly referred to as methyl acrylate, is an ester with the formula C₄H₆O₂. Prop-2-enoic acid, also known as acrylic acid, is a carboxylic acid with the formula C₃H₄O₂. These compounds are integral in the production of polymers, resins, and various chemical intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethene: Ethene is primarily produced through the steam cracking of hydrocarbons such as ethane and propane. The reaction involves heating the hydrocarbons to high temperatures (around 850°C) in the presence of steam, resulting in the formation of ethene and other byproducts.
Methyl Prop-2-enoate: Methyl prop-2-enoate is synthesized through the esterification of acrylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluene sulfonic acid. The reaction is typically carried out at elevated temperatures to drive the equilibrium towards ester formation.
Prop-2-enoic Acid: Prop-2-enoic acid is produced by the oxidation of propylene.
Industrial Production Methods
Ethene: Industrial production of ethene involves steam cracking of naphtha or natural gas liquids in large-scale petrochemical plants. The process is optimized for high yield and efficiency.
Methyl Prop-2-enoate: Industrial production of methyl prop-2-enoate involves continuous esterification processes with recycling of unreacted methanol and acrylic acid to maximize yield.
Prop-2-enoic Acid: Prop-2-enoic acid is produced on an industrial scale through the catalytic oxidation of propylene in fixed-bed reactors, ensuring high conversion rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Prop-2-enoic acid can undergo oxidation to form carbon dioxide and water.
Esterification: Prop-2-enoic acid reacts with alcohols to form esters such as methyl prop-2-enoate.
Polymerization: Both methyl prop-2-enoate and prop-2-enoic acid can undergo polymerization to form poly(methyl acrylate) and poly(acrylic acid), respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Esterification: Acid catalysts such as sulfuric acid or
Properties
CAS No. |
41525-41-1 |
---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
ethene;methyl prop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C4H6O2.C3H4O2.C2H4/c1-3-4(5)6-2;1-2-3(4)5;1-2/h3H,1H2,2H3;2H,1H2,(H,4,5);1-2H2 |
InChI Key |
HUWKYPGRHYMWMB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C.C=C.C=CC(=O)O |
Related CAS |
41525-41-1 |
Origin of Product |
United States |
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